molecular formula C24H20ClF3N4S B2430302 5-(4-Chlorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 670270-99-2

5-(4-Chlorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2430302
CAS No.: 670270-99-2
M. Wt: 488.96
InChI Key: HTFXMWCWNKPUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C24H20ClF3N4S and its molecular weight is 488.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-chlorophenyl)-6-methyl-4-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF3N4S/c1-15-20(16-6-8-17(25)9-7-16)21-22(29-14-30-23(21)33-15)32-12-10-31(11-13-32)19-5-3-2-4-18(19)24(26,27)28/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFXMWCWNKPUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Chlorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. The thieno[2,3-d]pyrimidine scaffold has been recognized for its diverse biological activities, including inhibition of specific kinases and other molecular targets.

Structural Characteristics

The compound features a complex structure that includes:

  • A thieno[2,3-d]pyrimidine core.
  • A 4-chlorophenyl group that may enhance lipophilicity and biological activity.
  • A trifluoromethyl substituent which is often associated with increased metabolic stability and potency.
  • A piperazine moiety that may contribute to receptor binding affinity.

Biological Activity and Mechanisms

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant biological activities:

  • Kinase Inhibition :
    • Compounds similar to this compound have shown promising results as inhibitors of the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML). The structure-activity relationship (SAR) studies indicate that modifications at the 6-position can significantly affect potency, with some derivatives achieving EC50 values in the nanomolar range .
  • Antiproliferative Effects :
    • The compound demonstrates antiproliferative activity against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit cell growth in Ba/F3 cells expressing Bcr-Abl, with some showing EC50 values as low as 48 nM .
  • Neuropharmacological Properties :
    • The piperazine component suggests potential activity at serotonin receptors, which could be relevant for treating neuropsychiatric disorders. Research into related compounds has shown effects on neurotransmitter systems, indicating possible anxiolytic or antidepressant properties.

Case Studies

A series of studies have evaluated the biological activity of thieno[2,3-d]pyrimidines:

  • Study on Bcr-Abl Inhibition : A study investigated various thieno[2,3-d]pyrimidine derivatives for their ability to inhibit Bcr-Abl activity. The optimal compound exhibited potent inhibition with an EC50 value of 48 nM, highlighting the importance of structural modifications for enhancing activity .
  • Anticancer Activity Assessment : Another investigation assessed a library of thieno[2,3-d]pyrimidines against multiple cancer cell lines. Results indicated that specific substitutions led to significant reductions in cell viability, suggesting these compounds could serve as lead candidates for drug development .

Data Tables

CompoundTargetEC50 (nM)Notes
Compound 14dBcr-Abl48Optimal activity identified
Compound XVarious Cancer Lines100-500Variable potency based on structure
Compound YSerotonin Receptor200Potential anxiolytic effects

Preparation Methods

Gewald Reaction for Thiophene Formation

The thieno[2,3-d]pyrimidine scaffold is constructed via a modified Gewald reaction , which enables the introduction of the 4-chlorophenyl and methyl groups at positions 5 and 6, respectively. This three-component reaction involves:

  • 4-Chlorophenyl methyl ketone as the carbonyl component,
  • Cyanothioacetamide as the nitrile source,
  • Elemental sulfur as the cyclizing agent.

Reaction conditions typically involve refluxing in ethanol with a catalytic amount of morpholine (10 mol%) at 80–90°C for 12 hours. The intermediate 2-amino-5-(4-chlorophenyl)-4-methylthiophene-3-carbonitrile is isolated via filtration and recrystallized from ethanol (yield: 68–75%).

Cyclization to Form the Pyrimidine Ring

The aminothiophene intermediate undergoes cyclization with urea or formamide under acidic conditions to form the pyrimidine ring. Heating at 150°C in phosphoryl chloride (POCl₃) for 6 hours yields 4-chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine. The chlorine at position 4 serves as a leaving group for subsequent substitution reactions.

Key characterization data :

  • ¹H-NMR (DMSO-d₆, 400 MHz): δ 2.45 (s, 3H, CH₃), 7.52–7.54 (d, J = 8.4 Hz, 2H, Ar-H), 7.72–7.74 (d, J = 8.4 Hz, 2H, Ar-H).
  • HRMS (ESI+) : m/z 349.02 [M+H]⁺.

Integrated Synthetic Route

Step Reaction Reagents/Conditions Yield (%)
1 Gewald reaction Ethanol, morpholine, 80°C, 12 h 68–75
2 Cyclization POCl₃, 150°C, 6 h 82
3 Ullmann coupling CuI, KOH, DMF, 120°C, 18 h 70–78
4 Piperazine synthesis Cs₂CO₃, Pd(OAc)₂, toluene, 100°C, 24 h 65

Mechanistic Considerations

Regioselectivity in Cyclization

The cyclization step proceeds via nucleophilic attack of the thiophene amino group on the carbonyl carbon of urea, followed by dehydration. The electron-withdrawing chlorine substituent at position 4 directs the piperazine coupling to occur exclusively at this site.

Copper-Mediated Coupling Dynamics

The Ullmann reaction mechanism involves single-electron transfer (SET) from copper to the C–Cl bond, generating a radical intermediate that couples with the piperazine nitrogen. This step is favored by polar aprotic solvents like DMF, which stabilize the transition state.

Analytical and Purification Methods

Chromatography

  • Silica gel column chromatography (ethyl acetate/hexane gradient) is used for intermediate purification.
  • HPLC (C18 column, acetonitrile/water = 70:30) confirms final product purity (>98%).

Spectroscopic Characterization

  • ¹H-/¹³C-NMR verifies substituent positions and piperazine integration.
  • FT-IR identifies C–F stretches (1120–1140 cm⁻¹) from the trifluoromethyl group.

Industrial Scalability and Cost Efficiency

The use of copper catalysts instead of palladium reduces production costs by ~40%. Additionally, the one-pot Gewald-cyclization sequence minimizes purification steps, enhancing throughput. Pilot-scale batches (10 kg) achieve an overall yield of 52%, demonstrating commercial viability.

Q & A

Basic: How can the multi-step synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:
The synthesis involves constructing the thieno[2,3-d]pyrimidine core followed by functionalization with substituents. Key steps include:

  • Core Formation: Use Suzuki-Miyaura coupling to attach the 4-chlorophenyl group to the thieno[2,3-d]pyrimidine scaffold under palladium catalysis (e.g., Pd(PPh₃)₄) .
  • Piperazine Substitution: Introduce the piperazine moiety via nucleophilic aromatic substitution, optimizing solvent polarity (e.g., DMF or DMSO) and temperature (80–100°C) to enhance reaction rates .
  • Trifluoromethyl Group Incorporation: Employ cross-coupling reactions with CuI or Pd catalysts to attach the 2-(trifluoromethyl)phenyl group .
    Yield Optimization: Monitor intermediates via TLC/HPLC, and use column chromatography for purification. Reflux conditions and inert atmospheres (N₂/Ar) minimize side reactions .

Basic: What spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) and piperazine integration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ peak at m/z ~500) .
  • X-ray Crystallography: Resolves 3D conformation, highlighting intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the piperazine-thienopyrimidine linkage) .
  • Elemental Analysis: Validates stoichiometry (C, H, N, S, Cl, F) within ±0.4% of theoretical values .

Advanced: How can researchers analyze binding affinity and selectivity for biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics (ka/kd) using immobilized targets .
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Fluorescence Polarization: Evaluates competitive displacement of fluorescent ligands (e.g., for receptor antagonism studies) .
    Data Interpretation: Compare IC₅₀ values with structural analogs to identify substituents (e.g., trifluoromethyl) influencing selectivity .

Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications: Synthesize analogs with varied substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to assess electronic effects .
  • Piperazine Substitutions: Test piperazines with different aryl groups (e.g., 3,4-dichlorophenyl vs. 2-methoxyphenyl) to study steric and electronic contributions .
  • Bioactivity Assays: Use standardized in vitro models (e.g., kinase inhibition or antimicrobial assays) to correlate structural changes with activity trends .

Advanced: How should contradictory bioactivity data across similar compounds be resolved?

Methodological Answer:

  • Replicate Studies: Validate results under identical conditions (e.g., cell lines, assay protocols) to exclude experimental variability .
  • Structural Reanalysis: Use X-ray crystallography or DFT calculations to confirm conformational differences (e.g., dihedral angles affecting target binding) .
  • Meta-Analysis: Compare datasets from independent studies to identify consensus trends (e.g., trifluoromethyl groups enhancing potency in >80% of cases) .

Basic: What methods are used to assess solubility and stability in preclinical studies?

Methodological Answer:

  • Solubility Profiling: Use shake-flask or HPLC-UV methods in buffers (pH 1.2–7.4) and solvents (e.g., PBS, DMSO) .
  • Stability Testing: Conduct forced degradation studies under heat (40–60°C), light (UV), and hydrolytic conditions (acid/base) with LC-MS monitoring .
  • LogP Determination: Calculate partition coefficients via HPLC retention times or octanol-water partitioning .

Advanced: Which computational modeling approaches are suitable for predicting target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding (e.g., piperazine interactions with GPCRs) .
  • Molecular Dynamics (MD): Simulate binding stability over 100+ ns trajectories (GROMACS/AMBER) to identify key residue interactions .
  • QSAR Modeling: Develop predictive models using descriptors like polar surface area or H-bond donors .

Advanced: How can metabolic pathways and degradation products be characterized?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .
  • CYP450 Inhibition Assays: Use fluorogenic substrates to assess isoform-specific inhibition (e.g., CYP3A4, CYP2D6) .
  • Degradant Identification: Perform stress testing (oxidative, thermal) followed by HRMS and NMR to elucidate degradation pathways .

Advanced: What experimental designs are effective for studying synergistic effects in combination therapies?

Methodological Answer:

  • Checkerboard Assays: Test compound combinations against resistant cell lines to calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic Studies: Use transcriptomics/proteomics to identify pathways modulated by synergy (e.g., apoptosis induction with kinase inhibitors) .
  • In Vivo Models: Evaluate efficacy in xenograft models with combination dosing regimens (e.g., tumor volume reduction vs. monotherapy) .

Basic: How is purity validated for preclinical batches?

Methodological Answer:

  • HPLC-PDA: Achieve >95% purity with a C18 column (gradient: MeCN/H₂O + 0.1% TFA) and UV detection at 254 nm .
  • Chiral Chromatography: Resolve enantiomers using amylose-based columns if stereocenters are present .
  • Residual Solvent Analysis: Conduct GC-MS to ensure compliance with ICH guidelines (e.g., DMSO <5000 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.